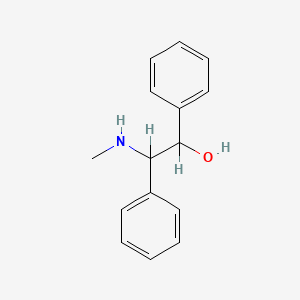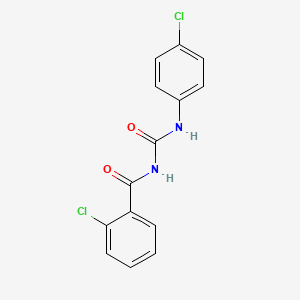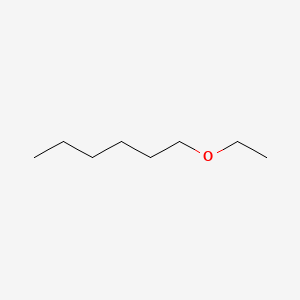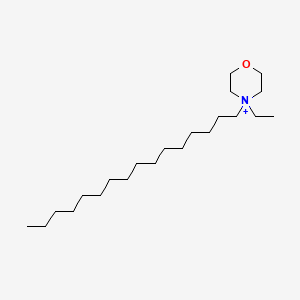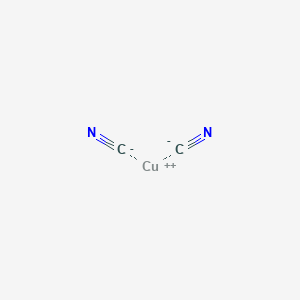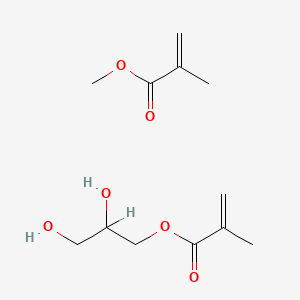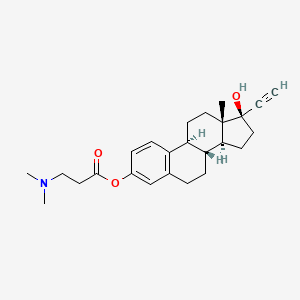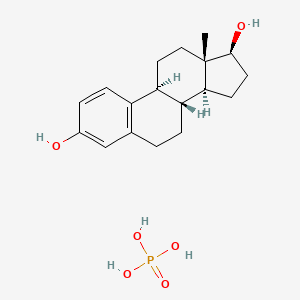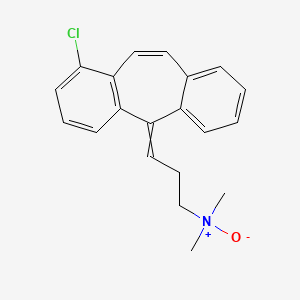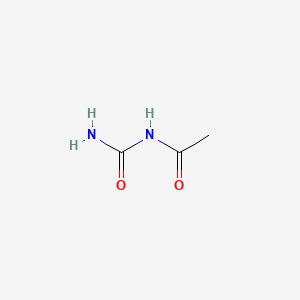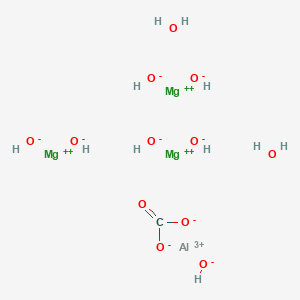![molecular formula C17H25NO2 B1202629 5-[(1-Phenylcyclohexyl)amino]pentanoic acid CAS No. 77160-83-9](/img/structure/B1202629.png)
5-[(1-Phenylcyclohexyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-Phenylcyclohexyl)amino]pentanoic acid, also known as PCAA, is a metabolite of phencyclidine (PCP). It can be detected in the urine of PCP users by mass spectrometry as a means of drug screening . It is a fatty acid derivative consisting of valeric acid substituted at C-5 with an N-(1-phenylcyclohexyl)amino group .
Molecular Structure Analysis
The molecular formula of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is C17H25NO2 . The InChI string representation of its structure isInChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) . Chemical Reactions Analysis
Specific chemical reactions involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid are not detailed in the available resources. As a metabolite, it is likely involved in metabolic pathways related to the breakdown and elimination of phencyclidine (PCP) in the body .Physical And Chemical Properties Analysis
The molar mass of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is 275.392 g·mol−1 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 5-[(1-Phenylcyclohexyl)amino]pentanoic acid has been explored in the synthesis of various amino acids and their derivatives. For instance, the preparation of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, utilizes similar compounds (Shimohigashi, Lee, & Izumiya, 1976). These compounds are critical in the study of biochemical properties and reactions.
Pharmacological Research
- In the realm of pharmacology, derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been examined for their inhibitory effects on various enzymes. An example is the study of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998). This research has implications for understanding and potentially treating diseases related to nitric oxide synthesis.
Biochemical Assays
- Derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been used in the development of biochemical assays. For example, a study used a chromogenic amino acid derivative for the selective assay of HIV-protease, indicating the compound's potential in diagnostic research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Medicinal Chemistry
- In medicinal chemistry, studies have explored the synthesis of novel compounds involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid. These efforts have been directed towards developing new therapeutic agents with specific pharmacological properties (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).
Eigenschaften
CAS-Nummer |
77160-83-9 |
|---|---|
Produktname |
5-[(1-Phenylcyclohexyl)amino]pentanoic acid |
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
5-[(1-phenylcyclohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) |
InChI-Schlüssel |
RZGZMLICFFEUIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Andere CAS-Nummern |
77160-83-9 |
Synonyme |
5-(1-phenylcyclohexylamino)valeric acid 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid 5-PCHAP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



